molecular formula C8H10F3N3O B11815502 1-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)cyclopentanamine

1-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)cyclopentanamine

Cat. No.: B11815502
M. Wt: 221.18 g/mol
InChI Key: ZDATVPLGZZSXRW-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)cyclopentanamine is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a cyclopentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)cyclopentanamine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of nitrile imines with trifluoroacetonitrile can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted oxadiazoles and cyclopentanamines. Examples are:

Uniqueness

1-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)cyclopentanamine is unique due to the combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H10F3N3O

Molecular Weight

221.18 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine

InChI

InChI=1S/C8H10F3N3O/c9-8(10,11)6-13-5(14-15-6)7(12)3-1-2-4-7/h1-4,12H2

InChI Key

ZDATVPLGZZSXRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C(F)(F)F)N

Origin of Product

United States

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